molecular formula C10H10N2OS B093010 1-(4-Methoxyphenyl)imidazoline-2-thione CAS No. 17452-14-1

1-(4-Methoxyphenyl)imidazoline-2-thione

Cat. No.: B093010
CAS No.: 17452-14-1
M. Wt: 206.27 g/mol
InChI Key: LIEBCNQPMNARMP-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)imidazoline-2-thione is a useful research compound. Its molecular formula is C10H10N2OS and its molecular weight is 206.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Anti-inflammatory and Analgesic Agents : 1-(4-Methoxyphenyl)imidazoline-2-thione derivatives have been synthesized for use as nonacidic anti-inflammatory and analgesic agents. These compounds have been employed in pharmacokinetics and metabolism studies (Odasso & Toja, 1983).

  • Development of Copper(I) Complexes with Antimicrobial Properties : The synthesis and characterization of copper(I) complexes using derivatives of this compound have been conducted. These complexes have shown preliminary antifungal and antibacterial activities, indicating potential applications in antimicrobial treatments (Jayasree & Aravindakshan, 2005).

  • Biological and Pharmaceutical Importance : Certain imidazole derivatives, including those with this compound structure, exhibit significant biological activities such as antimicrobial and anticancer properties. These derivatives are used in medicinal chemistry due to their pharmacokinetic characteristics (Ramanathan, 2017).

  • Corrosion Inhibition in Industrial Applications : Imidazole derivatives, including this compound, have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. Their effectiveness in corrosion protection makes them valuable in industrial applications (Prashanth et al., 2021).

  • Study of Conformation and Tautomerism : Research on this compound derivatives has been conducted to understand their molecular conformations and tautomerism, which is crucial for their pharmaceutical applications as human indolenamine dioxygenase inhibitors (Balti et al., 2016).

Mechanism of Action

Mode of Action

Imidazole-2-thiones, a class of compounds to which it belongs, have been noted for their role as ligands in cross-coupling reactions and catalysis . They are also known to undergo various chemical reactions, including alkylation, halogen addition, oxidative desulfurization, and reduction to the carbene .

Biochemical Pathways

Imidazoline-2-thiones are known to coordinate to a wide variety of transition and main group metals , suggesting they may influence metal-dependent biochemical pathways. More research is needed to elucidate the specific pathways affected and their downstream effects.

Pharmacokinetics

Its molecular weight of 206.264 suggests it may have suitable properties for absorption and distribution, but further studies are needed to confirm this and to understand its metabolism and excretion.

Result of Action

At a tested concentration of 10 μM, compounds related to it were found to lack antiproliferative activity against selected cell lines

Properties

IUPAC Name

3-(4-methoxyphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIEBCNQPMNARMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70938523
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-14-1
Record name 1-(4-Methoxyphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Methoxyphenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70938523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methoxyphenyl)-1H-imidazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.